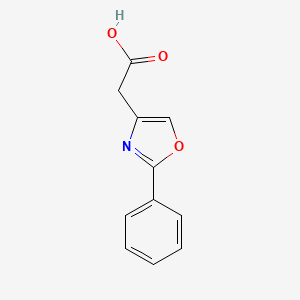

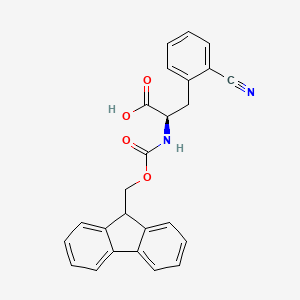

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile

Übersicht

Beschreibung

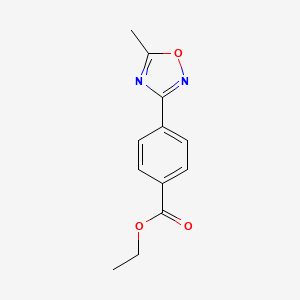

The compound "4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 3-pyridyl group attached to the 4-position of the triazole ring suggests potential for varied chemical reactivity and the possibility of forming coordination complexes with metals .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," a term that describes a variety of efficient, wide-ranging synthetic processes. For instance, the synthesis of pyridyltriazole ligands bearing a substituted phenyl arm was achieved using a click chemistry strategy, which is a testament to the versatility and efficiency of this approach in creating triazole derivatives . Similarly, the synthesis of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles was performed by a one-pot reaction, showcasing the operational simplicity and high selectivity of such methods .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be significantly influenced by the substituents on the triazole ring. For example, the direct connection of a substituted phenyl arm at the N1 position of the triazolyl ring can affect the geometry of both the ligands and their corresponding metal complexes . The crystal structure of 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole revealed that the pyridyl rings, phenyl ring, and triazole ring do not share a common plane, indicating that the spatial arrangement of substituents can lead to diverse molecular geometries .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including coupling reactions and transannulation processes. For instance, triazenes were obtained by a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Additionally, the synthesis of 4-pyrrolin-2-ones was achieved through Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles with diazo esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of a nitrophenyl arm in a tricarbonylrhenium complex of a pyridyltriazole ligand quenched luminescence due to a high probability of non-radiative deactivation, indicating that substituents can affect the photophysical properties of these compounds . The crystal structure of 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione showed that molecules are hydrogen-bonded, forming chains parallel to the crystal axis, which could impact the compound's solubility and stability .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Synthesis and Application of Porphyrin-Based Compounds

- Porphyrin-based compounds are an attractive and versatile class of molecules that have attracted significant attention across different scientific disciplines . These unique molecules, characterized by their distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges, have drawn the attention of chemists, biologists, and material scientists .

- The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications, spanning from biomedical applications , to catalysis , sensors , energy conversion , and advanced materials .

-

Scientific Field: Fluorescence Sensing

- Fluorescence sensing plays an important role in high sensitivity, selectivity, and real-time monitoring of biological and environmentally relevant species .

- Several classes of fluorescent dyes (fluorophores) including rhodamine, BODIPY, 1,8-naphthalimide, and coumarin-among others−when conveniently functionalized with reactive pyridyl receptors, have emerged as effective sensors to detect and quantify chemical species with high accuracy through fluorescent imaging and spectroscopy .

- Among the sensing targets, monitoring of harmful chemical species, e.g., metal ions (zinc, copper, iron, mercury, cadmium, lead, etc.) and anions (chloride, fluoride, sulfide, thiocyanate, etc.) can be used to understand their physiological and pathological role in live-cells and tissues, as well as to protect human health .

-

Scientific Field: Foldamers and Peptidomimetic Applications

- Chiral 1,5-disubstituted 1,2,3-triazoles have gained increasing interest among peptidic foldamers . They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- These monomers can be used to effect structural diversity when inserted into various peptide sequences . This feature may facilitate new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .

-

Scientific Field: Drug Design

- The 4-hydroxy-1,2,3-triazole system is useful and versatile in drug design . Bioisosterism and scaffold hopping are two widely used approaches in medicinal chemistry for the purpose of lead optimization .

- The study highlights the physicochemical properties of the 4-hydroxy-1,2,3-triazole scaffold, a less investigated heterocyclic system . Synthetic strategies to obtain different N-substituted 4-hydroxy-1,2,3-triazole isomers are presented, and their role as possible isosteres of the carboxylic acid is discussed .

-

Scientific Field: Ligand Design in Coordination Chemistry

- Tridentate ligands that incorporate pyridyl rather than pyrazolyl groups are emerging as an attractive class of “scorpionate”-type ligands .

- These ligands have enhanced electron donation, increased stability, and divergent geometry at the metal centre relative to tris (pyrazolyl)borates . This makes them useful in various applications in coordination chemistry .

-

Scientific Field: Advanced Battery Science and Technology

- Pyridyl-based compounds could potentially be used in the development of advanced battery technologies .

- While the specific applications of “4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile” in this field are not detailed, the unique properties of pyridyl-based compounds could offer advantages in terms of energy storage and conversion .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-2H-triazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-4-7-8(12-13-11-7)6-2-1-3-10-5-6/h1-3,5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTPBPLIVYBPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237716 | |

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile | |

CAS RN |

884504-69-2 | |

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)